molecular formula C17H13Cl2N3O3S B2637710 3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 380347-54-6

3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2637710
M. Wt: 410.27
InChI Key: PPMCCRNWOJATIC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Synthesis and Chemical Properties

Thiadiazole derivatives, including structures similar to the compound of interest, are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, Moss and Taylor (1982) discussed the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles, providing insight into the chemical behavior and synthetic utility of thiadiazole compounds (Moss & Taylor, 1982).

Biological Activities

Several studies have explored the biological activities of thiadiazole derivatives, including antimicrobial, antiproliferative, and nematocidal properties. For example, Tiwari et al. (2017) synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which exhibited promising anticancer activity against various human cancer cell lines, underlining the potential therapeutic applications of these compounds (Tiwari et al., 2017).

Structural Analysis and Docking Studies

Research has also focused on the structural analysis and molecular docking studies of thiadiazole derivatives to understand their interaction with biological targets. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing good nematocidal activity, highlighting the importance of structural modification in enhancing biological activity (Liu et al., 2022).

properties

IUPAC Name

3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-12-3-4-13(14(8-12)25-2)16-21-22-17(26-16)20-15(23)9-5-10(18)7-11(19)6-9/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMCCRNWOJATIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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